molecular formula C9H8Cl2 B13694370 2,4-Dichloro-1-cyclopropylbenzene

2,4-Dichloro-1-cyclopropylbenzene

Cat. No.: B13694370
M. Wt: 187.06 g/mol
InChI Key: WDZPAHPAJPEBIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-cyclopropylbenzene is a halogenated aromatic compound featuring a cyclopropyl group at the 1-position and chlorine atoms at the 2- and 4-positions of the benzene ring. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to the combined electronic effects of chlorine substituents and the strained cyclopropane ring.

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

2,4-dichloro-1-cyclopropylbenzene

InChI

InChI=1S/C9H8Cl2/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2

InChI Key

WDZPAHPAJPEBIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-cyclopropylbenzene typically involves the cyclopropylation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product through distillation or recrystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-cyclopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-1-cyclopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-cyclopropylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the binding of the cyclopropyl group to the active site of the target molecule, leading to inhibition or activation of the target’s function. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropylbenzenes

The following table summarizes key structural and molecular differences between 2,4-dichloro-1-cyclopropylbenzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₉H₈Cl₂ 186.07 (inferred) Cl (2,4), cyclopropyl (1) High halogen density; strained ring
4-Bromo-2-chloro-1-cyclopropylbenzene C₉H₈BrCl 231.52 Br (4), Cl (2), cyclopropyl (1) 1353856-55-9 Bromine enhances reactivity
1-Chloro-4-(2,2-dibromocyclopropyl)benzene C₉H₈Br₂Cl 329.44 Cl (1), 2,2-dibromocyclopropyl (4) 38365-51-4 Dibromo cyclopropane increases bulk
(2,2-Dichloro-1-methylcyclopropyl)benzene C₁₀H₁₀Cl₂ 201.09 Cl₂ (2,2), methyl (1), cyclopropyl 3591-42-2 Methyl adds steric hindrance
Key Findings:
  • Cyclopropane Modifications : The 2,2-dibromo or dichloro substitutions on the cyclopropane ring (e.g., 1-Chloro-4-(2,2-dibromocyclopropyl)benzene) introduce steric and electronic effects, altering stability and reaction pathways .
  • Steric Influence : Methyl groups on the cyclopropane (e.g., (2,2-dichloro-1-methylcyclopropyl)benzene) reduce ring strain but increase steric hindrance, impacting binding in catalytic applications .

Functionalized Derivatives

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS: 1314985-41-5)
  • Structure : Incorporates a methoxy-linked cyclopropane and fluorine at the 4-position.
  • Properties: The electronegative fluorine and ether group enhance solubility in polar solvents compared to non-functionalized analogs .
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1103261-00-2)
  • Structure : Bromomethyl and methoxy-cyclopropyl groups.
  • Applications : The bromomethyl group serves as a versatile intermediate for cross-coupling reactions .

Aromatic Isomers and Positional Effects

1-Chloro-3-isopropyl-4-methylbenzene (CAS: 20068-14-8)
  • Structure : Lacks a cyclopropane but features isopropyl and methyl groups.
  • Comparison : Reduced ring strain compared to cyclopropyl analogs, leading to higher thermal stability but lower reactivity in ring-opening reactions .
1-Chloro-2,4-dinitrobenzene (C₆H₃ClN₂O₄)
  • Structure : Nitro groups at 2,4-positions instead of halogens.
  • Reactivity : Nitro groups strongly deactivate the benzene ring, making electrophilic substitution unlikely compared to halogenated analogs .

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